molecular formula C15H14N4O5S B11118537 N-{2-[(2Z)-2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-{2-[(2Z)-2-(2-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11118537
M. Wt: 362.4 g/mol
InChI Key: UHQJCNKKFUJZOK-MHWRWJLKSA-N
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Description

N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol, methanol, or tetrahydrofuran under reflux conditions .

Industrial Production Methods

The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 1,4,5-trisubstituted triazole-bearing benzenesulphonamide moiety

Uniqueness

N-({N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the nitrophenyl and benzenesulfonamide groups, which confer distinct chemical and biological properties. Its ability to form stable complexes and its potential pharmacological activities make it a valuable compound in various research fields .

Properties

Molecular Formula

C15H14N4O5S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(benzenesulfonamido)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H14N4O5S/c20-15(11-17-25(23,24)13-7-2-1-3-8-13)18-16-10-12-6-4-5-9-14(12)19(21)22/h1-10,17H,11H2,(H,18,20)/b16-10+

InChI Key

UHQJCNKKFUJZOK-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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